molecular formula C19H15BrClN3O4 B4537708 1-[(2-bromo-4-chlorophenoxy)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-3-carboxamide

1-[(2-bromo-4-chlorophenoxy)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-3-carboxamide

Cat. No. B4537708
M. Wt: 464.7 g/mol
InChI Key: UXGGDOVKLJRIOA-UHFFFAOYSA-N
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Description

Pyrazole derivatives are a class of compounds widely studied for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and material science. The compound , belonging to this class, likely shares common synthesis pathways and chemical behaviors with other pyrazole derivatives.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multi-step reactions, including condensation, nucleophilic addition, and cyclization processes. For instance, Kumara et al. (2018) described the synthesis of a novel pyrazole derivative characterized by X-ray crystal structure studies, suggesting a detailed synthetic pathway involving elemental analysis, FT-IR, NMR, MS, and UV-visible spectra analysis (Kumara et al., 2018).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using spectroscopic methods and crystallography. The study by Kumara et al. (2018) also highlighted the molecular geometry and electronic structures, providing insights into the compound's conformation and stabilizing interactions, such as hydrogen bonds and π-π stacking interactions (Kumara et al., 2018).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including substitutions and transformations, influenced by their functional groups. For example, reactions involving bromo and chloro substituents might facilitate further functionalization or coupling reactions, contributing to the compound's versatility in synthesis.

Physical Properties Analysis

The physical properties, such as melting points, solubility, and stability, can be inferred from related compounds. Pyrazole derivatives' thermal stability and solubility in organic solvents are crucial for their practical applications and have been studied through methods like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Chemical Properties Analysis

The chemical properties, including reactivity and potential biological activity, are significant for understanding the compound's applications. Pyrazole derivatives are known for their diverse biological activities, which might be relevant for the compound , although its specific activities would require targeted studies.

properties

IUPAC Name

1-[(2-bromo-4-chlorophenoxy)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrClN3O4/c20-14-9-12(21)1-3-16(14)28-11-24-6-5-15(23-24)19(25)22-13-2-4-17-18(10-13)27-8-7-26-17/h1-6,9-10H,7-8,11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGGDOVKLJRIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=NN(C=C3)COC4=C(C=C(C=C4)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-bromo-4-chlorophenoxy)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-bromo-4-chlorophenoxy)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-[(2-bromo-4-chlorophenoxy)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
1-[(2-bromo-4-chlorophenoxy)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-3-carboxamide
Reactant of Route 4
1-[(2-bromo-4-chlorophenoxy)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-3-carboxamide
Reactant of Route 5
1-[(2-bromo-4-chlorophenoxy)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-3-carboxamide
Reactant of Route 6
1-[(2-bromo-4-chlorophenoxy)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-3-carboxamide

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